5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.13388831 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is a part of the 1,2,3-triazole analogs, known for their versatile chemical properties. These compounds, including 5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, can undergo various chemical transformations. For instance, 4-amino-5-aminomethyl-1,2,3-triazoles, which are structurally related, can be synthesized through the reduction of 4-amino-5-cyanotriazoles (Albert, 1970).
Pharmaceutical Research
- Research into similar triazole compounds has indicated their potential in pharmaceutical applications. For example, 4-substituted 5-amino-1-phenyl-1,2,3-triazoles have been studied for their ability to undergo Dimroth rearrangements and synthesize v-triazolo[4,5-d]pyrimidines, which have potential therapeutic applications (Sutherland & Tennant, 1971).
Bioactive Compound Synthesis
- The compound is also relevant in the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. It’s used as a starting point for synthesizing various biologically active compounds, including those that act as inhibitors for HSP90, a crucial protein in cancer cell survival (Ferrini et al., 2015).
Antimicrobial and Anticancer Studies
- Similar triazole derivatives have been synthesized and tested for their antimicrobial activities. This suggests the potential use of this compound in developing new antimicrobial agents (Bektaş et al., 2010).
- Additionally, research into N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which include structural elements similar to the compound , indicates potential for anticancer applications. These compounds have shown cytotoxic effects on cancer cell lines, highlighting the compound's relevance in cancer research (Butler et al., 2013).
Properties
IUPAC Name |
5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-10-3-6-13(9-11(10)2)20-17(24)15-16(19)23(22-21-15)14-7-4-12(18)5-8-14/h3-9H,19H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYBROKYJACVNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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